2,2-Dimethyloxane-4-thiol
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Overview
Description
2,2-Dimethyloxane-4-thiol is an organic compound with the molecular formula C7H14OS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxane-4-thiol typically involves the reaction of 2,2-dimethyloxane with hydrogen sulfide (H2S) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the addition of the SH group to the oxane ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions where the SH group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Nucleophiles: Alkyl halides, thiourea.
Major Products:
Disulfides: Formed from oxidation.
Thioethers: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,2-Dimethyloxane-4-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyloxane-4-thiol primarily involves its thiol group. Thiols are known to participate in redox reactions, where they can act as reducing agents. The SH group can donate electrons to reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells . This antioxidant mechanism is crucial in protecting cells from oxidative stress.
Comparison with Similar Compounds
Ethanethiol: Another thiol with a simpler structure, used as an odorant in natural gas.
2-Mercaptoethanol: Commonly used in biochemistry for reducing disulfide bonds in proteins.
Thioglycolic acid: Used in hair perming solutions and as a reducing agent in various chemical processes.
Uniqueness: 2,2-Dimethyloxane-4-thiol is unique due to its oxane ring structure, which imparts different chemical properties compared to linear thiols. This ring structure can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specialized chemical syntheses and applications .
Properties
IUPAC Name |
2,2-dimethyloxane-4-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-7(2)5-6(9)3-4-8-7/h6,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVBEQKKZUSPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341786-89-7 |
Source
|
Record name | 2,2-dimethyloxane-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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